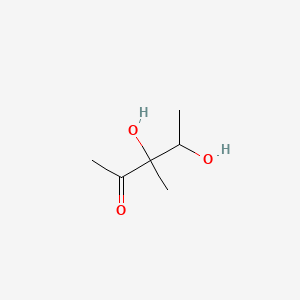

2-Acetylbutane-2,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3,4-dihydroxy-3-methylpentan-2-one |

InChI |

InChI=1S/C6H12O3/c1-4(7)6(3,9)5(2)8/h4,7,9H,1-3H3 |

InChI Key |

ORDWYJFZZDWBFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C(=O)C)O)O |

Synonyms |

3,4-dihydroxy-3-methylpentan-2-one acetylbutanediol |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Butanediol

Chemical Synthesis Routes for 2,3-Butanediol (B46004)

The chemical synthesis of 2,3-butanediol encompasses several key pathways, including hydrolysis, reduction reactions, and oxidative cleavage, alongside stereoselective approaches. These methods offer distinct advantages and challenges in producing the various isomers of 2,3-butanediol.

Hydrolytic Pathways

A primary petrochemical route to 2,3-butanediol involves the hydrolysis of 2,3-epoxybutane (B1201590). wikipedia.orgramauniversity.ac.in This process is typically conducted at high temperatures, ranging from 160 to 220 °C, and under significant pressure (around 50 bar), which contributes to high energy consumption. mdpi.com The reaction involves the addition of a water molecule to the epoxide ring, yielding the vicinal diol, 2,3-butanediol. wikipedia.orgramauniversity.ac.in The stereochemistry of the resulting diol is dependent on the stereoisomer of the 2,3-epoxybutane used as the starting material. wikipedia.org Another hydrolytic approach involves the use of lignocellulosic biomass. For instance, dilute sulfuric acid hydrolysis has been a principal technique for breaking down hemicellulose and amorphous cellulose (B213188) into fermentable sugars, which can then be used as substrates for 2,3-butanediol production. ncsu.edu Wood acid hydrolysate has been successfully used to yield 2,3-butanediol. ncsu.edu

Reduction Reactions for 2,3-Butanediol Formation

Reduction reactions offer another avenue for 2,3-butanediol synthesis. One notable method is the electro-conversion of acetoin (B143602). This process can be directed to produce either 2,3-butanediol or methyl ethyl ketone (MEK) by selecting the appropriate cathode material. rsc.org For the production of 2,3-butanediol, electrohydrogenation using cathodes with low hydrogen overvoltage, such as platinum and nickel, is effective. rsc.org This electrochemical method can achieve high selectivity and current efficiency for 2,3-butanediol. rsc.org

In the realm of biocatalysis, the reduction of acetoin to 2,3-butanediol is a key step in microbial fermentation pathways. This reduction is catalyzed by butanediol (B1596017) dehydrogenase (BDH) or acetoin reductase (AR), which are often NADH-dependent enzymes. mdpi.comrsc.org The catalytic dehydrogenation of 2,3-butanediol can also lead to the formation of acetoin, highlighting the reversible nature of this reaction. acs.org

Oxidative Cleavage and Related Conversions

Oxidative cleavage represents a method for converting 2,3-butanediol into other valuable chemicals. An electrochemical method has been developed for the oxidative cleavage of 2,3-butanediol in dilute aqueous solutions to produce acetaldehyde (B116499). oup.com This process utilizes a periodate/iodate redox mediatory system for indirect anodic oxidation. oup.com Under optimal conditions, this method can achieve a current efficiency of nearly 80% for acetaldehyde, while minimizing the formation of by-products like acetic acid and acetoin. oup.com

The electrooxidation of 2,3-butanediol on platinum surfaces has also been studied, revealing that the reaction is highly structure-dependent. bohrium.com On certain platinum surfaces, the oxidation can lead to C-C bond cleavage, forming adsorbed carbon monoxide and poisoning the catalyst. bohrium.com However, the use of ionic liquids as modifiers can suppress this C-C bond cleavage and enhance the selectivity towards acetoin. bohrium.com The oxidative dehydrogenation of 3-hydroxybutanone (acetoin) to produce butane-2,3-dione is another related conversion that is thermodynamically preferred over dehydration. researchgate.net

Stereoselective Chemical Synthesis Approaches

The production of specific stereoisomers of 2,3-butanediol is crucial for certain applications, such as the synthesis of chiral compounds. nih.gov Stereoselective synthesis can be achieved through various chemical and enzymatic strategies. For instance, the enzyme 2,3-butanediol dehydrogenase (BudC) from Serratia marcescens CECT 977 can catalyze the selective asymmetric reduction of prochiral α-diketones to the corresponding α-hydroxy ketones and diols. rsc.org

The stereoselectivity of butanediol dehydrogenases plays a critical role in determining the isomeric composition of the final product. For example, the (2S,3S)-2,3-butanediol dehydrogenase from Bacillus stearothermophilus exhibits excellent enantioselectivity for a range of substrates, leading to the formation of S,S-diols. rsc.org In contrast, the enzymes from Clostridium autoethanogenum are highly stereoselective for the synthesis of (2R,3R)-butanediol. nih.gov The choice of enzyme and reaction conditions allows for the targeted synthesis of optically pure (R,R)-2,3-butanediol, meso-2,3-butanediol (B1221857), or (S,S)-2,3-butanediol. rsc.orgnih.gov

Biotechnological Production of 2,3-Butanediol via Microbial Fermentation

Biotechnological production of 2,3-butanediol through microbial fermentation presents a sustainable alternative to chemical synthesis, utilizing renewable feedstocks. magtech.com.cncapes.gov.br This approach has garnered significant interest due to its potential for a lower carbon footprint. magtech.com.cn

Overview of Butanediol Fermentation Processes

Butanediol fermentation is a metabolic pathway found in various microorganisms, including facultative anaerobes like Klebsiella and Enterobacter. wikipedia.org The process typically starts from pyruvate (B1213749), which is derived from the glycolysis of sugars. researchgate.net

The core metabolic pathway involves three main enzymatic steps:

α-Acetolactate synthase (ALS) condenses two molecules of pyruvate to form α-acetolactate. researchgate.netoup.com

α-Acetolactate decarboxylase (ALDC) converts α-acetolactate to acetoin. researchgate.netoup.com

Butanediol dehydrogenase (BDH) , also known as acetoin reductase (AR), reduces acetoin to 2,3-butanediol, a reaction that involves the oxidation of NADH to NAD+. mdpi.comresearchgate.net

This pathway is crucial for the cell as it helps in preventing intracellular acidification by producing the neutral compound 2,3-butanediol and also plays a role in regulating the NAD+/NADH ratio. mdpi.comoup.com

A variety of microorganisms are capable of producing 2,3-butanediol, including species from the genera Klebsiella, Enterobacter, Serratia, Bacillus, and Paenibacillus. nih.govoup.com Fed-batch fermentation strategies have been employed to achieve high titers of 2,3-butanediol, with some Klebsiella species capable of producing up to 150 g/L. researchgate.net The fermentation conditions, such as pH, temperature, and aeration, significantly influence the product yield and the ratio of different stereoisomers. mdpi.comwikipedia.org For instance, 2,3-butanediol production is generally favored under slightly acidic conditions (pH 5.0–6.5). mdpi.com

The choice of substrate is also a critical factor. While glucose is a common carbon source, research has focused on using more cost-effective and renewable feedstocks like lignocellulosic biomass, sugarcane molasses, and even industrial waste gases containing carbon monoxide. wikipedia.orgncsu.edunih.govnih.gov

Table of Research Findings on 2,3-Butanediol Production

| Organism/Method | Substrate | Product Titer | Yield | Productivity | Reference |

| Bacillus subtilis GD5 (Fed-batch) | Sucrose (B13894) | 42.31 g/L | 0.52 g/g | 0.33 g/L/h | mdpi.com |

| Klebsiella oxytoca M1 (Engineered) | Glucose | 142.5 g/L | 0.42 g/g | 1.47 g/L/h | plos.org |

| Paenibacillus polymyxa | Cellulose hydrolysate | 52.6 g/L (total 2,3-BD and acetoin) | 90.1% | 1.1 g/L/h | ncsu.edu |

| Enterobacter aerogenes (Engineered) | Sugarcane bagasse hydrolysate | N/A | 0.395 g/g | N/A | nih.gov |

| Saccharomyces cerevisiae (Engineered) | Gelidium amansii hydrolysate | 14.8 g/L | 0.30 g/g | N/A | nih.gov |

| Four-Enzyme Synthetic Biosystem | Ethanol (B145695) | 124.83 g/L | 92.7% | 5.94 g/L/h | mdpi.com |

| Electro-conversion of Acetoin | Acetoin | N/A | N/A | 1.21 kg h⁻¹ m⁻² | rsc.org |

Characterization of Key Microbial Producers

The fermentative production of 2,3-Butanediol (2,3-BDO) is accomplished by a diverse range of microorganisms. Key producers are found within the bacterial genera Bacillus, Klebsiella, and Enterobacter, as well as the yeast Saccharomyces cerevisiae, which has been extensively engineered for this purpose. jmb.or.krplos.orgmdpi.com These microorganisms are selected and optimized based on criteria such as product yield, productivity, substrate utilization range, and safety status.

Bacillus Species in 2,3-Butanediol Fermentation

Species within the genus Bacillus are prominent candidates for the industrial production of 2,3-BDO, largely because many are classified as Generally Regarded as Safe (GRAS). jmb.or.kr This non-pathogenic status simplifies regulatory approval and handling procedures for industrial-scale fermentation. Key species include Bacillus licheniformis, Bacillus amyloliquefaciens, and Paenibacillus polymyxa (formerly Bacillus polymyxa). jmb.or.krramauniversity.ac.in

Bacillus strains are capable of producing high titers of 2,3-BDO. For instance, a newly isolated Bacillus licheniformis GSC3102 strain was reported to produce 92.0 g/L of total 2,3-BDO in a fed-batch fermentation process. jmb.or.kr These species can metabolize a variety of common carbon sources, including glucose, fructose (B13574), and sucrose. jmb.or.kr Different Bacillus species and strains yield different stereoisomers of 2,3-BDO. For example, strains closely related to B. subtilis primarily produce (2R,3R)-BDO, while B. licheniformis GSC3102 produces a mix of (2R,3R)-BDO and meso-2,3-BDO. jmb.or.kr Research has also focused on isolating thermophilic and alkaliphilic Bacillus strains, such as B. licheniformis YNP5-TSU, which can operate at high temperatures (50°C) and alkaline pH (8-9). acs.org This capability can reduce contamination risk and cooling costs in industrial settings. acs.org

Table 1: 2,3-Butanediol Production by Various Bacillus Species

| Strain | Substrate | Fermentation Mode | 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Bacillus licheniformis GSC3102 | Glucose | Fed-batch | 92.0 | 0.423 | 1.40 | jmb.or.kr |

| Bacillus licheniformis YNP5-TSU | Glucose | Fed-batch | 99.3 | 0.41 | 1.03 | acs.org |

| Bacillus licheniformis YNP5-TSU | Glucose | Batch | 27.4 | 0.46 | 1.1 | acs.org |

| Bacillus amyloliquefaciens | High test molasses | Not specified | - | - | - | ramauniversity.ac.inaidic.it |

Klebsiella Species in 2,3-Butanediol Fermentation

Klebsiella species, particularly Klebsiella pneumoniae and Klebsiella oxytoca, are among the most efficient natural producers of 2,3-BDO. plos.orgoup.com They are known for their ability to rapidly metabolize a wide array of carbon sources and achieve high product titers and yields. plos.orgmdpi.com For example, K. pneumoniae can utilize glucose, xylose, arabinose, and fructose to produce 2,3-BDO. mdpi.com Fed-batch fermentations using Klebsiella strains have achieved 2,3-BDO concentrations exceeding 100 g/L. plos.org One study using K. oxytoca M1 reached a concentration of 142.5 g/L with a productivity of 1.47 g/L/h through process optimization and genetic engineering. plos.org

Table 2: Performance of Klebsiella Species in 2,3-BDO Production

| Strain | Substrate | Fermentation Mode | 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Klebsiella oxytoca M1 (engineered) | Not specified | Fed-batch | 142.5 | 0.42 | 1.47 | plos.org |

| Klebsiella oxytoca FMCC-197 | Sucrose & Molasses | Fed-batch | ~115 | 0.40 | 1.80 | mdpi.com |

| Klebsiella pneumoniae (engineered) | Glucose | Fed-batch | Up to 150 | - | - | aidic.itnih.gov |

| Klebsiella sp. XRM21 (mutant) | Sucrose | Fed-batch | 119.4 | - | 2.18 | researchgate.net |

Enterobacter Species in 2,3-Butanediol Fermentation

Enterobacter species, such as Enterobacter aerogenes (also known as Klebsiella aerogenes) and Enterobacter cloacae, are also natural producers of 2,3-BDO. nih.govfrontiersin.orgwikipedia.org These facultative anaerobes can utilize a broad spectrum of substrates and are suitable for high-density fermentation. nih.gov Like Klebsiella, Enterobacter species engage in mixed-acid fermentation, which leads to the production of various byproducts that compete with 2,3-BDO for precursors and cofactors. nih.govfrontiersin.org

Metabolic engineering strategies have been successfully applied to enhance 2,3-BDO production in Enterobacter. These include knocking out genes for competing pathways, such as those for lactate (B86563) (ldhA) and formate (B1220265) production, to increase the metabolic flux towards 2,3-BDO. nih.govfrontiersin.org For example, deleting the ldhA gene in E. aerogenes increased the 2,3-BDO yield by 71.2% compared to the wild type. frontiersin.org In another study, an engineered strain of Enterobacter ludwigii produced a high titer of 118.5 g/L from the cellulosic fraction of brewer's spent grain. acs.org

Table 3: 2,3-Butanediol Production by Enterobacter Species

| Strain | Substrate | Fermentation Mode | 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Enterobacter ludwigii (mutant) | Cellulosic fraction of Brewer's Spent Grain | Not specified | 118.5 | 0.43 | 1.65 | acs.org |

| Enterobacter cloacae NRRL B-23289 | Arabinose | Batch | - | 0.4 | 0.63 | nih.gov |

| Enterobacter aerogenes (ldhA knockout) | Glucose | Flask | 71.2% increase in yield vs wild type | frontiersin.org |

Saccharomyces cerevisiae in 2,3-Butanediol Production

Saccharomyces cerevisiae, a non-pathogenic yeast widely used in industrial biotechnology and classified as GRAS, has emerged as a highly attractive host for 2,3-BDO production. oup.comnih.gov While it does not naturally produce 2,3-BDO, its well-understood genetics and established use in large-scale fermentation make it an ideal candidate for metabolic engineering. oup.comnih.govrsc.org

The production of 2,3-BDO in S. cerevisiae is achieved by introducing a heterologous biosynthetic pathway. nih.govrsc.org This typically involves expressing genes from bacteria, such as the acetolactate synthase (alsS) and acetolactate decarboxylase (alsD) from Bacillus subtilis, along with the native S. cerevisiae butanediol dehydrogenase (BDH1). rsc.org A key strategy to boost production is to redirect the carbon flux away from ethanol, its primary fermentation product. This is often done by deleting or modifying genes encoding pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH). oup.commdpi.com Engineered strains have demonstrated high production rates, with one study reporting a productivity of 7.64 g/L/h in a continuous fermentation system. oup.com Another engineered strain achieved a titer of 154.3 g/L in fed-batch cultivation, among the highest reported for any microbial producer. mdpi.com

Table 4: Performance of Engineered Saccharomyces cerevisiae in 2,3-BDO Production

| Strain Engineering Strategy | Substrate | Fermentation Mode | 2,3-BDO Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| Pdc- strain, optimized Pdc expression | Glucose | Fed-batch | 154.3 | - | - | mdpi.com |

| Flocculent strain in airlift bioreactor | Glucose | Continuous | >30 | - | 7.64 | oup.com |

| RIM15 deletion, pathway activation | Glucose | Batch | - | 0.35 | - | mdpi.com |

| Glycerol (B35011) utilization pathway | Glycerol | Microaerobic | - | 0.28 | - | rsc.org |

Other Emerging Microbial Platforms

Beyond the primary producers, research is exploring novel microorganisms for 2,3-BDO synthesis. Among these are acetogenic bacteria from the genus Clostridium, such as C. autoethanogenum and C. ljungdahlii. nih.gov These non-pathogenic microbes are significant because they can utilize syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) from industrial waste gases as a sole carbon and energy source, offering a route to valorize waste streams. nih.gov

Another area of interest is the use of thermophilic bacteria, such as Geobacillus strain XT15. wikipedia.org These organisms can conduct fermentation at elevated temperatures (45-55°C), which minimizes the risk of contamination from mesophilic organisms and can reduce operational costs by eliminating the need for sterilization. wikipedia.org

Utilization of Diverse Carbon Substrates in Bioproduction

The economic viability of microbial 2,3-BDO production is heavily dependent on the cost of the carbon substrate. Consequently, extensive research has focused on utilizing a wide range of inexpensive and renewable feedstocks. researchgate.netresearchgate.net Key microbial producers have been evaluated for their ability to metabolize various sugars derived from first-generation (e.g., starch, sucrose), second-generation (lignocellulosic biomass), and waste-stream (e.g., glycerol, molasses) feedstocks. mdpi.comacs.org

Microorganisms like Klebsiella and Enterobacter demonstrate broad substrate specificity, efficiently converting hexose (B10828440) sugars (glucose, fructose, mannose, galactose) and pentose (B10789219) sugars (xylose, arabinose) into 2,3-BDO. mdpi.commdpi.comnih.gov This is particularly advantageous for using lignocellulosic hydrolysates, which are rich in both glucose and xylose. nih.gov Bacillus species also show good performance on various sugars, including glucose, sucrose, and fructose, and some can utilize mannose and cellobiose (B7769950) effectively. jmb.or.kracs.orgnih.gov

Agro-industrial byproducts are attractive low-cost substrates. Molasses, a surplus from the sugar industry containing sucrose, glucose, and fructose, has been successfully used as a carbon source for 2,3-BDO production by strains like Klebsiella oxytoca FMCC-197. mdpi.com Glycerol, a major byproduct of biodiesel production, is another promising feedstock. researchgate.netrsc.orgrsc.org Metabolic engineering has enabled organisms like S. cerevisiae, which cannot naturally consume glycerol for 2,3-BDO production, to be modified for its efficient conversion. rsc.orgrsc.org

Table 5: 2,3-Butanediol Production from Diverse Carbon Substrates

| Substrate | Microorganism | 2,3-BDO Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| Glucose | Klebsiella pneumoniae | Up to 150 | - | aidic.it |

| Sucrose | Klebsiella sp. XRM21 | 119.4 | - | researchgate.net |

| Xylose | Bacillus licheniformis GSC3102 | Significantly lower than glucose | - | jmb.or.kr |

| Arabinose | Enterobacter cloacae NRRL B-23289 | - | 0.4 | nih.gov |

| Glycerol | Engineered S. cerevisiae SK-MA1 | - | 0.28 | rsc.org |

| Molasses | Klebsiella oxytoca FMCC-197 | ~115 | 0.40 | mdpi.com |

| Lactose (from whey) | Bacillus licheniformis ATCC 9789 | ~6.5 | 0.33 | aidic.it |

| Lignocellulosic Sugars | Bacillus velezensis 5RB | Successfully fermented all tested sugars | nih.gov | |

| Syngas (CO, CO₂) | Clostridium autoethanogenum | Demonstrated production | nih.gov |

Metabolic Engineering Strategies for Enhanced 2,3-Butanediol Yield and Purity

Metabolic engineering has emerged as a critical tool for optimizing the microbial production of 2,3-butanediol (2,3-BDO), a versatile platform chemical with numerous industrial applications. osti.govasm.org By rationally modifying the metabolic pathways of various microorganisms, researchers can enhance the titer, yield, and purity of 2,3-BDO, making its biotechnological production a more economically viable and sustainable alternative to petroleum-based chemical synthesis. osti.govosti.gov These strategies primarily focus on redirecting carbon flux towards the 2,3-BDO synthesis pathway and away from competing byproduct-forming pathways.

Pathway Optimization and Genetic Manipulation

A key strategy in metabolic engineering for enhanced 2,3-BDO production is the optimization of the biosynthetic pathway through genetic manipulation. This involves the overexpression of key enzymes in the 2,3-BDO pathway and the deletion or downregulation of genes involved in competing metabolic routes.

The typical 2,3-BDO biosynthetic pathway involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH). These enzymes sequentially convert pyruvate to α-acetolactate, then to acetoin, and finally to 2,3-butanediol. Overexpression of the genes encoding these enzymes is a common approach to increase the metabolic flux towards 2,3-BDO. For instance, in Klebsiella pneumoniae, the overexpression of the budA and budB genes, which encode for α-acetolactate decarboxylase and α-acetolactate synthase respectively, has been shown to redirect carbon flux towards 2,3-BDO biosynthesis. plos.org Similarly, in Klebsiella oxytoca M1, overexpressing the budC gene, which encodes for acetoin reductase (AR), led to a significant increase in 2,3-BDO production, reaching up to 142.5 g/L, while decreasing the formation of byproducts. plos.org

Concurrently, the elimination of competing pathways is crucial for maximizing the carbon conversion to 2,3-BDO. Major byproducts in microbial fermentation often include lactate, ethanol, acetate (B1210297), and succinate. nih.gov Deleting the genes responsible for the synthesis of these compounds can significantly enhance 2,3-BDO yield. For example, the deletion of the lactate dehydrogenase gene (ldhA) in K. pneumoniae has been shown to be beneficial for 2,3-BDO production by increasing the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and redirecting carbon flux. nih.gov In one study, an ldhA knockout mutant of K. pneumoniae exhibited a 95.93% increase in the final concentration of 2,3-butanediol compared to the parental strain. nih.gov Further reduction of byproducts was achieved by deleting the pyruvate formate-lyase gene (pflB), which led to a dramatic decrease in ethanol and acetate production. nih.gov

In Saccharomyces cerevisiae, a non-pathogenic and industrially relevant yeast, the production of ethanol as a major byproduct presents a significant challenge. Deletion of pyruvate decarboxylase (Pdc) genes is necessary to channel pyruvate towards 2,3-BDO synthesis. d-nb.info However, this can lead to growth defects. d-nb.info Fine-tuning the expression levels of PDC genes from different sources and co-expressing NADH oxidase (noxE) to manage redox balance have been effective strategies to overcome these issues and enhance 2,3-BDO production in Pdc-deficient S. cerevisiae. d-nb.info

Table 1: Genetic Modifications for Enhanced 2,3-Butanediol Production

| Microorganism | Genetic Modification | Key Finding | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | Overexpression of budA and budB genes | Redirected carbon flux toward 2,3-BDO biosynthesis. | plos.org |

| Klebsiella oxytoca M1 | Overexpression of budC gene (acetoin reductase) | Increased 2,3-BDO production to 142.5 g/L and reduced byproducts. | plos.org |

| Klebsiella pneumoniae | Deletion of ldhA gene (lactate dehydrogenase) | Increased NADH availability and redirected carbon flux, enhancing 2,3-BDO production. | nih.gov |

| Klebsiella pneumoniae | Deletion of pflB gene (pyruvate formate-lyase) | Dramatically decreased ethanol and acetate production. | nih.gov |

| Saccharomyces cerevisiae | Fine-tuning of PDC expression and co-expression of noxE | Improved 2,3-BDO production in Pdc-deficient strains by addressing growth defects and redox imbalance. | d-nb.info |

Strain Development for Stereoisomer-Specific Production

2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. d-nb.info The specific stereoisomer produced is critical as they possess unique physicochemical properties, making them suitable for different applications. osti.gov Consequently, there is a significant interest in developing microbial strains capable of producing optically pure 2,3-BDO stereoisomers.

The stereospecificity of 2,3-BDO production is primarily determined by the type of butanediol dehydrogenase (BDH) present in the microorganism. Different BDH enzymes exhibit different stereospecificities. Therefore, a common strategy for producing a specific stereoisomer is to delete the endogenous BDH gene(s) and introduce a heterologous BDH gene with the desired stereospecificity.

For instance, to produce chiral pure meso-2,3-BDO in Bacillus subtilis, which naturally produces D-(-)-2,3-BD, researchers deleted the endogenous D-(-)-2,3-BD dehydrogenase gene (bdhA). d-nb.info They then introduced the meso-2,3-BD dehydrogenase gene (budC) from Klebsiella pneumoniae. d-nb.info This, combined with other genetic modifications to block byproduct formation and increase NADH availability, resulted in the production of 103.7 g/L of meso-2,3-BDO with a purity of over 99%. d-nb.info

Similarly, for the production of optically pure (2R,3R)-2,3-butanediol, a (3R)-acetoin overproducing strain of Corynebacterium glutamicum was engineered. d-nb.info The bdhA gene from B. subtilis 168, which encodes a (2R,3R)-2,3-butanediol dehydrogenase, was integrated and its expression enhanced. d-nb.info Further engineering to increase NADH supply led to the production of 144.9 g/L of (2R,3R)-2,3-butanediol with an optical purity surpassing 98%. d-nb.info

In Paenibacillus polymyxa, a non-pathogenic bacterium, gamma-ray mutagenesis was used to develop a mutant strain, MDBDO, with enhanced production of R,R-2,3-BDO. nih.gov This mutant exhibited increased R,R-2,3-butanediol dehydrogenase activity and decreased diacetyl reductase activity, leading to the production of 77.3 g/L of R,R-2,3-BDO with high optical purity. nih.gov

The selection of the host organism is also crucial. Some microorganisms, like Paenibacillus species, are naturally efficient producers of specific 2,3-BDO isomers and are considered generally recognized as safe (GRAS), making them attractive alternatives to potentially pathogenic producers like Klebsiella. wiley.com

Table 2: Strain Development for Stereoisomer-Specific 2,3-Butanediol Production

| Target Stereoisomer | Microorganism | Engineering Strategy | Resulting Titer and Purity | Reference |

|---|---|---|---|---|

| meso-2,3-BDO | Bacillus subtilis | Deletion of endogenous bdhA and introduction of budC from K. pneumoniae. | 103.7 g/L, >99% purity | d-nb.info |

| (2R,3R)-2,3-BDO | Corynebacterium glutamicum | Integration and enhanced expression of bdhA from B. subtilis in a (3R)-acetoin overproducing strain. | 144.9 g/L, >98% optical purity | d-nb.info |

| R,R-2,3-BDO | Paenibacillus polymyxa | Gamma-ray mutagenesis leading to increased R,R-2,3-butanediol dehydrogenase activity. | 77.3 g/L, high optical purity | nih.gov |

Metabolic Pathways and Enzymology of 2,3 Butanediol

Anabolic Pathways of 2,3-Butanediol (B46004) Biosynthesis

The production of 2,3-BDO from pyruvate (B1213749) occurs through a three-step metabolic pathway involving key enzymes that catalyze specific reactions. mdpi.com This pathway is a common feature in many bacteria and some yeasts, serving purposes such as preventing intracellular acidification. mdpi.comresearchgate.net

Role of α-Acetolactate Synthase

The initial step in the 2,3-BDO biosynthetic pathway is the condensation of two pyruvate molecules to form α-acetolactate. mdpi.comnih.govnih.gov This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS), also known as acetolactate synthase. researchgate.netnih.gov

Enzymatic Reaction: 2 Pyruvate → α-Acetolactate + CO₂

ALS is a key enzyme that directs the carbon flow from pyruvate towards the synthesis of 2,3-BDO and branched-chain amino acids. nih.govasm.org In Bacillus licheniformis WX-02, the AlsS enzyme exhibited optimal activity at a pH of 6.5 and a temperature of 37°C. nih.gov Overexpression of the alsS gene in this strain led to a significant increase in the production of acetoin (B143602) and 2,3-butanediol. nih.gov While some microorganisms like E. coli have native ALS homologs, their basal activity may not be sufficient for significant 2,3-BDO production, often necessitating the overexpression of heterologous ALS genes. mit.edu

Function of α-Acetolactate Decarboxylase

The second step in the pathway is the decarboxylation of α-acetolactate to produce acetoin. creative-enzymes.comrsc.org This reaction is catalyzed by α-acetolactate decarboxylase (ALDC). creative-enzymes.comrsc.org

Enzymatic Reaction: α-Acetolactate → Acetoin + CO₂

Mechanisms of Stereospecific Butanediol (B1596017) Formation

The final step in the biosynthesis of 2,3-BDO is the reduction of acetoin, a reaction catalyzed by 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase. mdpi.comnih.gov This step is critical as it determines the stereoisomeric form of the final 2,3-BDO product. osti.govtandfonline.com 2,3-BDO has three stereoisomers: (2R,3R)-2,3-BDO, (2S,3S)-2,3-BDO, and meso-2,3-BDO. frontiersin.org

The stereospecificity of BDH enzymes is the primary factor determining which isomers are produced. osti.gov Different microorganisms possess BDHs with varying specificities. tandfonline.com

(2R,3R)-2,3-Butanediol Dehydrogenase ((2R,3R)-BDH): This class of enzymes typically converts (R)-acetoin to (2R,3R)-2,3-BDO and (S)-acetoin to meso-2,3-BDO. osti.gov For example, the BDH1 enzyme in Saccharomyces cerevisiae is a (2R,3R)-BDH. nih.govnih.gov In Paenibacillus polymyxa ATCC 12321, a (2R,3R)-BDH was identified that is responsible for the production of almost exclusively the (2R,3R) isomer of 2,3-BDO. nih.gov

(2S,3S)-2,3-Butanediol Dehydrogenase ((2S,3S)-BDH): These enzymes catalyze the conversion of (S)-acetoin to (2S,3S)-2,3-BDO. osti.gov

meso-2,3-Butanediol (B1221857) Dehydrogenase (meso-BDH): This type of BDH can convert (R)-acetoin to meso-2,3-BDO and (S)-acetoin to both meso-2,3-BDO and (2S,3S)-2,3-BDO. osti.gov In Serratia sp. T241, multiple BDHs were identified, with BDH1 and BDH2 converting acetoin isomers to (2S,3S)-2,3-BD and meso-2,3-BD, while BDH3 and a glycerol (B35011) dehydrogenase (GDH) produced (2R,3R)-2,3-BD and meso-2,3-BD. nih.gov

Glycerol Dehydrogenase (GDH): In some bacteria like Klebsiella pneumoniae, a glycerol dehydrogenase (encoded by dhaD) has been shown to exhibit (2R,3R)-butanediol dehydrogenase activity, converting (R)-acetoin to (2R,3R)-2,3-BDO and (S)-acetoin to meso-2,3-BDO. nih.govresearchgate.net

The production of specific stereoisomers can be influenced by the carbon source. For instance, K. pneumoniae produces more (2R,3R)-2,3-BDO when grown on glycerol compared to glucose. nih.gov The presence of multiple BDH enzymes or a single BDH with broad specificity within a single organism can lead to the production of a mixture of 2,3-BDO stereoisomers. osti.gov

Catabolic Pathways and Degradation of 2,3-Butanediol

Microorganisms capable of utilizing 2,3-butanediol as a carbon and energy source possess catabolic pathways to break it down. frontiersin.orgebi.ac.uk The initial step in this process is the oxidation of 2,3-butanediol back to acetoin. nih.govuni-konstanz.de

Enzymatic Dehydrogenation of 2,3-Butanediol to Acetoin

The conversion of 2,3-butanediol to acetoin is an oxidative reaction catalyzed by 2,3-butanediol dehydrogenases (BDHs). frontiersin.orguni-konstanz.de This reaction is the reverse of the final step in the anabolic pathway and is typically NAD⁺-dependent. nih.gov The resulting acetoin can then be further metabolized, often being cleaved into acetyl-CoA and acetaldehyde (B116499) by an acetoin dehydrogenase enzyme system. frontiersin.orgresearchgate.net

The degradation of the different stereoisomers of 2,3-butanediol is carried out by stereospecific dehydrogenases. frontiersin.org

(2R,3R)-2,3-BDO dehydrogenase: In Pseudomonas putida KT2440, a (2R,3R)-2,3-BDO dehydrogenase (also referred to as R,R-BDH) was identified that catalyzes the dehydrogenation of both (2R,3R)-2,3-BDO and meso-2,3-BDO. frontiersin.orgnih.gov This enzyme exhibits optimal activity at a pH of 9.0 for the oxidation of both (2R,3R)- and meso-2,3-BDO. frontiersin.org Similarly, in Saccharomyces cerevisiae, the YAL060W gene product was characterized as a (2R,3R)-2,3-butanediol dehydrogenase that can oxidize (2R,3R)-2,3-butanediol and meso-2,3-butanediol to their corresponding acetoin isomers. nih.gov

PedE and PedH: In P. putida KT2440, the dehydrogenation of (2S,3S)-2,3-BDO is carried out by two distinct quinoprotein alcohol dehydrogenases, PedE and PedH. frontiersin.orgnih.govdntb.gov.ua These enzymes are specifically involved in the catabolism of the (2S,3S) stereoisomer. nih.govresearchgate.net Their activity is also notable for being regulated by the availability of lanthanides, providing the organism with a mechanism to adapt to varying environmental conditions. frontiersin.orgnih.gov PedE is dependent on Ca²⁺, while PedH activity requires La³⁺. nih.gov

The following table summarizes the key enzymes involved in the stereospecific dehydrogenation of 2,3-butanediol in P. putida KT2440.

| Enzyme | Gene(s) | Substrate(s) | Product(s) | Cofactor/Regulator |

| (2R,3R)-2,3-BDO Dehydrogenase | PP0552 | (2R,3R)-2,3-BDO, meso-2,3-BDO | (3R)-Acetoin, (3S)-Acetoin | NAD⁺ |

| Quinoprotein Alcohol Dehydrogenase PedE | PP2674 | (2S,3S)-2,3-BDO | (3S)-Acetoin | PQQ, Ca²⁺ |

| Quinoprotein Alcohol Dehydrogenase PedH | PP2679 | (2S,3S)-2,3-BDO | (3S)-Acetoin | PQQ, Lanthanides (e.g., La³⁺) |

Conversion of Acetoin to Diacetyl and Further Metabolism

The metabolism of C4 compounds in many microorganisms involves a dynamic interplay between acetoin, diacetyl, and 2,3-butanediol. While the reduction of diacetyl to acetoin is a well-documented, often irreversible reaction, the reverse oxidation of acetoin to diacetyl is less common in microbial metabolism. nih.govasm.org The reduction of acetoin to 2,3-butanediol, however, is a reversible step crucial for maintaining the cellular redox balance. nih.govmdpi.com

Diacetyl reductase (DAR) and butanediol dehydrogenase (BDH) are key enzymes in these conversions. nih.govtandfonline.com DAR can catalyze both the reduction of diacetyl to acetoin and the subsequent reduction of acetoin to 2,3-butanediol. nih.gov The activity of these enzymes is often dependent on the NADH/NAD+ ratio within the cell. mdpi.commdpi.com For instance, diacetyl reductase utilizes NADH as an electron donor to convert diacetyl to acetoin. asm.org This reaction is generally considered irreversible. The subsequent conversion of acetoin to 2,3-butanediol is also catalyzed by enzymes like butanediol dehydrogenase and is a reversible process. asm.orgmdpi.com

During fermentation, some yeast cells produce α-acetolactate, which can leak out and be non-enzymatically converted to diacetyl. whitelabs.com This diacetyl can then be reabsorbed by the cell and reduced to the less flavorful compounds acetoin and subsequently 2,3-butanediol. whitelabs.com

Identification and Role of Acetylbutanediol (ABD) as a Metabolic Intermediate

Acetylbutanediol (ABD), with the IUPAC name 3,4-dihydroxy-3-methylpentan-2-one, has been identified as a metabolic intermediate in the 2,3-butanediol cycle. plos.org Specifically, studies on Bacillus pumilus have demonstrated the formation of ABD from acetoin, particularly when acetoin is provided as the sole carbon and energy source. plos.orgplos.org This discovery points to a novel metabolic pathway for the production of a bio-based diol product. plos.orgplos.org

While the precise enzymatic mechanism for the conversion of acetoin to ABD has not yet been fully elucidated, it is proposed to occur via a direct acetylation of acetoin. plos.org During the degradation of acetoin by B. pumilus, the formation of acetate (B1210297) is also observed, suggesting a link between acetoin catabolism and ABD production. plos.org Research has also indicated that some bacterial 2,3-butanediol dehydrogenases exhibit activity with acetylbutanediol as a substrate. asm.org

Integration with Central Carbon Metabolism (e.g., Acetyl-CoA formation)

The 2,3-butanediol metabolic pathway is intricately linked with the central carbon metabolism, primarily through the key intermediate acetyl-CoA. nih.govresearchgate.net In many microorganisms, acetyl-CoA serves as the central precursor for a wide range of catabolic and anabolic processes. nih.gov For instance, in acetogenic bacteria, the Wood-Ljungdahl pathway facilitates the formation of acetyl-CoA from CO or CO2. nih.gov

Acetyl-CoA can be converted to pyruvate, a critical precursor for the 2,3-butanediol synthesis pathway. nih.gov The pathway from acetyl-CoA can lead to the production of not only 2,3-butanediol but also other fermentation products like acetate and ethanol (B145695). researchgate.netresearchgate.net The production of 2,3-butanediol and its precursor acetoin can also be achieved from acetate, which is first converted to acetyl-CoA. nih.gov The initial step in the biosynthesis of 2,3-butanediol from the central intermediate pyruvate involves the enzyme acetolactate synthase, which condenses two molecules of pyruvate to form α-acetolactate. nih.govresearchgate.net

Regulation of 2,3-Butanediol Metabolic Flux

The metabolic flux towards 2,3-butanediol production is tightly regulated at multiple levels to balance carbon flow and maintain cellular redox state. Key regulatory strategies employed by microorganisms and in metabolic engineering include modulating enzyme expression and controlling the availability of cofactors like NADH. nih.govnih.gov

A crucial aspect of this regulation is the management of the intracellular NADH/NAD+ ratio. mdpi.comnih.gov The conversion of acetoin to 2,3-butanediol by butanediol dehydrogenase involves the oxidation of NADH to NAD+, thus helping to regenerate NAD+ required for glycolysis. mdpi.commdpi.com Conversely, the reverse reaction can regenerate NADH. mdpi.com

Comparative Biochemical Analysis of Microbial 2,3-Butanediol Metabolism

A comparative analysis of 2,3-butanediol metabolism across different microorganisms reveals a diversity in the enzymes and pathways employed. Various bacteria, including species of Klebsiella, Bacillus, Serratia, Enterobacter, and Paenibacillus, are known producers of 2,3-butanediol, but they often generate different mixtures of its stereoisomers. tandfonline.comnih.gov This stereospecificity is primarily determined by the type of butanediol dehydrogenase (BDH) enzymes they possess, which can be classified as (2R,3R)-BDH, (2S,3S)-BDH, or meso-BDH. tandfonline.comosti.gov

For example, acetogenic bacteria like Clostridium autoethanogenum can produce 2,3-butanediol from gaseous substrates like carbon monoxide, a process distinct from the sugar-based fermentation seen in organisms like Enterobacteriaceae and Bacillus species. nih.gov Thermophilic bacteria, such as Geobacillus icigianus, also have the capacity for 2,3-butanediol production, and their metabolic pathways have been studied through genome-scale models. mdpi.com Furthermore, some anaerobic bacteria, like newly identified Pelobacter species, can ferment 2,3-butanediol and acetoin to produce acetate and ethanol or propionate. uni-konstanz.de The enzymes involved, such as acetolactate synthase, exist in different forms across various organisms, reflecting their dual role in both branched-chain amino acid biosynthesis and the 2,3-butanediol pathway. nih.gov

Stereochemical Research in 2,3 Butanediol Chemistry

Differential Reactivity and Transformations of 2,3-Butanediol (B46004) Stereoisomers

The three stereoisomers of 2,3-butanediol—(2R,3R), (2S,3S), and meso—exhibit distinct reactivity in chemical and biological transformations. These differences are primarily due to the spatial arrangement of the hydroxyl groups, which influences their interaction with catalysts and enzymes.

Dehydration of 2,3-butanediol yields butanone (methyl ethyl ketone), a significant industrial chemical. wikipedia.org Another key transformation is deoxydehydration, which converts 2,3-butanediol to butene. wikipedia.org

In biological systems, the catabolism of 2,3-butanediol is initiated by its dehydrogenation to acetoin (B143602). In Pseudomonas putida KT2440, specific enzymes have been identified that act on different stereoisomers. (2R,3R)-2,3-butanediol dehydrogenase (R,R-BDH) catalyzes the dehydrogenation of both (2R,3R)-2,3-BDO and meso-2,3-BDO. frontiersin.orgnih.gov Conversely, the dehydrogenation of (2S,3S)-2,3-BDO is carried out by two different quinoprotein alcohol dehydrogenases. frontiersin.orgnih.gov The acetogen Acetobacterium woodii oxidizes 2,3-butanediol to acetate (B1210297) through acetoin, acetaldehyde (B116499), and acetyl-CoA intermediates in an NAD+-dependent manner. asm.org

The stereochemistry of 2,3-butanediol also plays a crucial role in its ability to induce systemic resistance in plants. In pepper plants, the (2R,3R) and meso forms of 2,3-butanediol were found to decrease the accumulation of viruses, whereas the (2S,3S) form showed no significant effect. frontiersin.org This isomer-dependent activity highlights the specific recognition of these molecules by plant receptors. frontiersin.org

Development of Stereoselective Synthetic Methods for 2,3-Butanediol Derivatives

The demand for enantiomerically pure 2,3-butanediol stereoisomers has driven the development of various stereoselective synthetic methods. These methods are crucial as the isomers serve as valuable chiral building blocks in asymmetric synthesis. asm.org

Petrochemical routes for 2,3-butanediol synthesis, such as the catalytic hydrolysis of butene oxide at high temperatures and pressures, typically result in a mixture of stereoisomers, making the separation and purification process complex and costly. encyclopedia.pubresearchgate.net

Biological production offers a more controlled approach. Metabolic engineering of microorganisms like E. coli and Saccharomyces cerevisiae has enabled the production of specific stereoisomers. asm.org For instance, high-purity (2R,3R)-2,3-BD can be obtained from sucrose (B13894) fermentation by Paenibacillus polymyxa. asm.org

Enzymatic methods provide high stereoselectivity. The 2,3-butanediol dehydrogenase (BudC) from Serratia marcescens CECT 977, an NADH-dependent enzyme, facilitates the selective asymmetric reduction of prochiral α-diketones to the corresponding α-hydroxy ketones and diols. rsc.orgrsc.org This enzyme is highly active with a range of diketones. rsc.orgrsc.org

The synthesis of derivatives like 2,3-Di(4-pyridyl)-2,3-butanediol often involves multi-step procedures, including palladium-catalyzed cross-coupling reactions to attach the pyridyl groups to the butanediol (B1596017) backbone.

Enzymatic Stereospecificity in Biosynthesis and Biotransformation

The biosynthesis of 2,3-butanediol in microorganisms is governed by a series of enzymatic reactions with distinct stereospecificities. encyclopedia.pubmdpi.com The key enzymes involved are α-acetolactate synthase (ALS), α-acetolactate decarboxylase (α-ALD), and 2,3-butanediol dehydrogenase (BDH). encyclopedia.pubmdpi.com The process starts with the conversion of pyruvate (B1213749) to α-acetolactate by ALS, which is then decarboxylated to acetoin by α-ALD. frontiersin.orgnih.gov Finally, BDH, an NADH-dependent tetrameric enzyme, reduces acetoin to 2,3-butanediol. encyclopedia.pubmdpi.com

The stereoisomeric composition of the final 2,3-butanediol product is determined by the stereospecificity of the BDH enzymes present in the microorganism. nih.govtandfonline.com Different microorganisms produce different mixtures of isomers due to the presence of various BDHs (R-BDH, S-BDH, or meso-BDH). nih.govtandfonline.com For example, Clostridium autoethanogenum produces primarily (2R,3R)-butanediol (94%) and a small amount of the meso isomer (6%), indicating that its enzymes are highly stereoselective. asm.org

The enzyme BudC from Serratia marcescens CECT 977 demonstrates S-selectivity in the reduction of diacetyl to (2S,3S)-2,3-BDO, but it preferentially reduces (R)-acetoin in the subsequent step, also with S-selectivity. rsc.org In the reverse oxidation reaction, it primarily converts meso-2,3-BDO. rsc.org The stereospecificity of BDHs can be altered through site-directed mutagenesis. For instance, modifying three active site residues of meso-BDH, including a conserved tryptophan residue, converted its stereospecificity to that of L-BDH. nih.gov

The biotransformation of 2,3-butanediol stereoisomers into other valuable chemicals also exhibits high stereospecificity. Gluconobacter oxydans DSM2003 converts (2S,3S)- and (2R,3R)-2,3-butanediol to (3S)-acetoin and (3R)-acetoin, respectively, and stereoselectively transforms meso-2,3-butanediol (B1221857) into (3S)-acetoin.

Analytical Methods for Stereoisomer Resolution and Quantification

Accurate resolution and quantification of 2,3-butanediol stereoisomers are essential for research and industrial applications. Gas chromatography (GC) is a widely used technique for this purpose.

Gas Chromatography (GC)

GC, particularly with chiral capillary columns, allows for the separation and quantification of the three stereoisomers. nih.govajevonline.orgacs.orgresearchgate.net This method has been successfully applied to analyze the stereoisomeric ratios of 2,3-butanediol in various matrices, including traditional balsamic vinegar. nih.govacs.orgresearchgate.net For quantification, an internal standard such as 1,3-butanediol (B41344) is often used. oiv.intoiv.int The combination of GC with mass spectrometry (GC-MS) provides enhanced sensitivity and specificity for the determination of absolute quantities and stereoisomeric ratios. nih.govacs.org

To improve separation, derivatization of the enantiomers into diastereomeric ketals of (2R,3R)-2,3-butanediol can be performed before GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for the quantitative estimation of 2,3-butanediol in fermentation broths, often using columns like Aminex HPX-87H. semanticscholar.org

Thin-Layer Chromatography (TLC)

A rapid and efficient screening technique for the detection of 2,3-butanediol has been developed using thin-layer chromatography. semanticscholar.org This method involves spotting samples on silica (B1680970) gel TLC plates, developing them in a specific solvent system, and visualizing the spots with a vanillin (B372448) reagent. semanticscholar.org The appearance of a blue-colored spot with a specific retention factor (Rf) indicates the presence of 2,3-butanediol. semanticscholar.org

Enzymatic Methods

Enzymatic methods can be combined with chromatographic techniques for quantification. For example, the specific reaction of (+)-butanediol with an enzyme can be used to determine its concentration by measuring the difference in the amount of optically active butanediol before and after the enzymatic reaction using gas chromatography. tandfonline.com

Below is an interactive data table summarizing the analytical methods:

| Analytical Technique | Column/Stationary Phase | Detection Method | Application | Key Findings/Features |

| Gas Chromatography (GC) | Chiral Capillary Column | Mass Spectrometry (MS) | Analysis of traditional balsamic vinegar | Differentiates and quantifies (R,R)-, (S,S)-, and meso-2,3-butanediol. nih.govacs.org |

| Gas Chromatography (GC) | Chiral Cyclodextrin Column | Flame Ionization Detector (FID) | Analysis of fermented fluids (e.g., wine) | Quantifies the three isomers produced by yeasts and lactic acid bacteria. ajevonline.org |

| Gas Chromatography (GC) | - | - | Resolution of monoterpene enantiomers | Derivatization to diastereomeric ketals of (2R,3R)-2,3-butanediol enhances separation. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Vanillin Reagent | Rapid screening of bacterial cultures | Provides a qualitative detection of 2,3-butanediol based on Rf value and color. semanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | Aminex HPX-87H or Alltech IOA-2000 | Refractive Index (RI) Detector | Quantitative estimation in fermentation broth | Standard method for quantifying total 2,3-butanediol. semanticscholar.org |

Chemical Transformations and Derivatization of 2,3 Butanediol

Conversion of 2,3-Butanediol (B46004) into Other Value-Added Chemicals

The strategic conversion of 2,3-BDO into other chemicals is a cornerstone of its application in building a sustainable chemical industry. Its derivatives are in high demand, with significant markets for products like methyl ethyl ketone (MEK) and 1,3-butadiene (B125203). mdpi.com

The dehydration of 2,3-butanediol is a primary route to produce butanone, also known as methyl ethyl ketone (MEK), a valuable solvent and fuel additive. chemcess.comwikipedia.orgresearchgate.net This reaction proceeds via a pinacol (B44631) rearrangement mechanism under acidic conditions. rsc.org

Research has also focused on the catalytic effects of modifying zeolites. For example, modifying HZSM-5 with phosphorus has been shown to tune the acidity of the catalyst. rsc.org Increasing the phosphate (B84403) content can increase the ratio of MEK to its isomer, 2-methyl propanal, by favoring the hydride shift over the methyl shift in the rearrangement mechanism. rsc.org

Catalyst Performance in 2,3-BDO Dehydration to MEK

| Catalyst | Reaction Temperature (°C) | 2,3-BDO Conversion (%) | MEK Selectivity/Yield (%) | Reference |

|---|---|---|---|---|

| HZSM-5 | Not Specified | Not Specified | 62.1% (Yield) | mdpi.com |

| HZSM-5 + 1% wt Boric Acid | Not Specified | Not Specified | 97.2% (Yield) | mdpi.com |

| 4% P₂O₅/HZSM-5 | 180 | Not Specified | Ratio of MEK to 2-methyl propanal was 15.6 | rsc.org |

| 4% P₂O₅/HZSM-5 | 300 | Not Specified | Ratio of MEK to 2-methyl propanal decreased to 2.5 | rsc.org |

| Scandium Oxide (Sc₂O₃) | 325-425 | 99 | Significant MEK formation observed | researchgate.net |

The conversion of 2,3-butanediol to butenes and subsequently to 1,3-butadiene, a key monomer for synthetic rubber, is another critical valorization pathway. mdpi.comwikipedia.org This transformation can be achieved through two main routes: a two-step process involving dehydration to an unsaturated alcohol intermediate followed by another dehydration, or a direct one-step deoxydehydration (DODH).

In the two-step dehydration, 2,3-BDO is first converted to 3-buten-2-ol (B146109) (3B2OL), which is then dehydrated to 1,3-butadiene. chiba-u.jp Catalysts with both acidic and basic properties, such as rare earth metal oxides, are effective for this process. chiba-u.jp Scandium oxide (Sc₂O₃) has demonstrated high efficiency, achieving an 88.3% yield of 1,3-butadiene at 411°C. researchgate.net

The direct deoxydehydration of 2,3-BDO removes both hydroxyl groups to form butene isomers. oup.com This reaction can be performed over catalysts like silica-supported molybdenum oxide (MoO₃/SiO₂) without requiring an external reductant, as the diol itself can act as the reducing agent. oup.com This process primarily yields cis- and trans-2-butene with negligible formation of 1-butene. oup.com Bifunctional catalysts, such as copper supported on zeolites (Cu/ZSM-5), are used for the hydrodeoxygenation of 2,3-BDO to butenes in the presence of hydrogen. core.ac.uk In this system, the acidic sites on the zeolite catalyze dehydration reactions, while the copper sites are active for hydrogenation. core.ac.uk

Catalytic Systems for Butene and 1,3-Butadiene Production from 2,3-BDO

| Catalyst | Product(s) | Key Findings | Reference |

|---|---|---|---|

| Thorium oxide (ThO₂) | 1,3-Butadiene | Maximum yield of 60% at 350°C. | mdpi.com |

| Scandium oxide (Sc₂O₃) | 1,3-Butadiene | Yield of 88.3% at 411°C. Proceeds via a 3-buten-2-ol intermediate. | researchgate.net |

| MoO₃/SiO₂ | 2-Butene | Catalyzes vapor-phase deoxydehydration without external reductants. | oup.com |

| Cu/ZSM-5 (SiO₂/Al₂O₃ = 280) | Butenes | Optimal temperature around 250°C. Achieved a maximum butene selectivity of 71%. | core.ac.uk |

2,3-Butanediol serves as a valuable bio-based building block, or monomer, for the synthesis of polymers, most notably polyurethanes. frontiersin.orgmdpi.com It functions as a chain extender in the polymerization reaction with diisocyanates. frontiersin.org The stereochemistry of 2,3-BDO plays a crucial role in the properties of the resulting polymer. The meso isomer of 2,3-butanediol is particularly favored for producing thermoplastic polyurethanes due to the orientation of its methyl side chains. researchgate.net

A well-known example is the reaction of meso-2,3-butanediol (B1221857) with naphthalene-1,5-diisocyanate to produce a type of polyurethane known as "Vulkollan". wikipedia.org The incorporation of bio-derived 2,3-BDO has been shown to enable the synthesis of waterborne polyurethane dispersions (PUDs) with up to 90% bio-based content without compromising the process or the properties of the final material. frontiersin.org Beyond polyurethanes, 2,3-BDO can also be used to produce other polymers like polyesters through esterification with dicarboxylic acids. researchgate.net

Deoxydehydration to Butene and Synthesis of 1,3-Butadiene

Synthesis and Characterization of Novel Cyclic Ketals from 2,3-Butanediol

Reacting 2,3-butanediol with ketones or aldehydes in the presence of an acid catalyst leads to the formation of cyclic ketals or acetals. chemcess.com These reactions open a pathway to novel compounds with potential applications as green solvents and fuel components. mdpi.comnih.gov

A notable example is the reaction of 2,3-BDO with butanone-2 (MEK) to synthesize 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (B12834273) (ETMD). mdpi.comnih.gov This reaction can be conducted as a one-step, acid-catalyzed conversion, with continuous product stripping achieving high yields of the cyclic ketal. researchgate.net The resulting ETMD has been characterized as a promising gasoline additive due to its good fuel miscibility, high lipophilicity, suitable boiling point (132–142°C), and high antiknock performance. mdpi.com The synthesis of these cyclic ketals from renewable diols like 2,3-BDO is part of a broader effort to develop sustainable, bio-based chemicals. mdpi.comresearchgate.net

Synthesis and Properties of Cyclic Ketals from 2,3-Butanediol

| Reactants | Cyclic Ketal Product | Key Properties/Applications | Reference |

|---|---|---|---|

| 2,3-Butanediol + Butanone-2 | 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane (ETMD) | Gasoline additive; good miscibility with fuel; high antiknock index (RON/MON = 93.5/86.7); potential green solvent. | mdpi.com |

| 2,3-Butanediol + Butyraldehyde | 2-Propyl-4,5-dimethyl-1,3-dioxolane | Used for recovery of 2,3-BDO from fermentation broth due to easy separation from the aqueous phase. | mdpi.com |

Research on Glycol Ethers derived from 2,3-Butanediol

Glycol ethers, widely used as organic solvents and hydrotropes, can be synthesized from renewable 2,3-butanediol. mdpi.com Research has explored two primary synthesis routes: the selective hydrogenolysis of cyclic ketals derived from 2,3-BDO, or the direct reductive alkylation of 2,3-BDO with a carbonyl compound. mdpi.comnih.gov

In the first approach, a cyclic ketal, such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (ETMD), is synthesized and then subjected to hydrogenolysis. mdpi.comresearchgate.net This reaction, typically carried out over a palladium catalyst (e.g., 2% wt. Pd/Al-HMS) under mild conditions (120–140°C, 40 bar H₂), breaks the ketal ring to yield the corresponding glycol monoether with high selectivity (>93%). mdpi.comnih.gov For ETMD, this process yields 3-sec-butoxy-2-butanol (SBB). mdpi.com The direct reductive alkylation offers a more streamlined one-step process to the glycol ether under similar mild conditions. mdpi.com These bio-derived glycol ethers, like SBB, have been characterized and show potential as high-performance solvents and gasoline components with excellent antiknock properties. mdpi.comnih.gov

Investigation of Reaction Mechanisms and Kinetic Studies of 2,3-Butanediol Conversions

Understanding the reaction mechanisms and kinetics of 2,3-butanediol conversions is crucial for optimizing processes and designing efficient catalysts. The dehydration of 2,3-BDO to MEK and 2-methyl propanal is understood to occur through a pinacol rearrangement mechanism, which is sensitive to catalyst acidity and temperature. rsc.org Strong acid sites and higher temperatures tend to promote the methyl group migration that leads to 2-methyl propanal, whereas weaker acidity favors the hydride shift that forms MEK. rsc.org

For the conversion to butenes over bifunctional catalysts like Cu/ZSM-5, kinetic models based on Langmuir-Hinshelwood kinetics have been developed. core.ac.uk These models assume that reactions occur on two distinct types of active sites (metal and acid) with competitive adsorption among the various chemical species involved. core.ac.uk Such studies have revealed that the dehydration of alcohol intermediates is significantly faster than the hydrogenation of ketone intermediates like MEK. core.ac.uk

Kinetic studies of the liquid-phase dehydration of aqueous 2,3-BDO to MEK have also been performed, providing fundamental data for reactor design and process optimization. acs.org More recent kinetic modeling has updated the reaction network to include newly identified by-products, offering a more complete picture of the reaction pathways. acs.org For the C-C coupling reaction between 1,2-propanediol and methanol (B129727) to form 2,3-butanediol, studies have determined apparent activation energies and reaction orders with respect to reactants and hydrogen, indicating that the C-C coupling pathway has a relatively low activation energy. rsc.org

Kinetic Parameters for 2,3-Butanediol Related Reactions

| Reaction | Kinetic Model/Approach | Key Findings | Reference |

|---|---|---|---|

| Hydrodeoxygenation to Butenes over Cu/ZSM-5 | Langmuir-Hinshelwood Kinetics | Model assumes two active sites (metal and acid). Dehydration of alcohols is much faster than hydrogenation of ketones. | core.ac.uk |

| Dehydration to MEK | Kinetic Modeling | Updated reaction network identified. Provides a theoretical basis for process optimization. | acs.org |

| C-C Coupling of 1,2-PDO and MeOH to form 2,3-BDO | Kinetic Study | Apparent activation energy for C-C coupling is 47.2 kJ/mol. Reaction order is 1.3 with respect to methanol. | rsc.org |

| Dehydration to MEK and 1,3-BD | Power-law model | Kinetic model developed to describe the four main reactions in the dehydration process. | mdpi.com |

Analytical Methodologies for 2,3 Butanediol Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,3-butanediol (B46004), enabling the separation and quantification of its various isomers from complex mixtures.

Gas Chromatography (GC): GC is a widely used technique for 2,3-BDO analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For instance, the concentration of 2,3-BDO, along with other fermentation products like acetoin (B143602), acetic acid, and ethanol (B145695), can be measured using a GC system equipped with an FID and a suitable capillary column, such as an HP-INNOWax column. plos.org A typical method involves setting the injection port and detector temperatures to 250 °C, with a temperature program for the column to ensure optimal separation. mdpi.com One established GC method uses a temperature program that holds at 60°C for 1 minute, then ramps to 120°C at 10°C/min, followed by a ramp of 40°C/min to 200°C, using helium as the carrier gas. mdpi.com GC-MS is also employed for the determination of 2,3-BDO in various samples, including sherry wine and vinegar. sigmaaldrich.com A sensitive GC method with electron-capture detection has been developed for determining 2,3-butanediol in biological samples, with a detection limit of 10 fmol/microliter. nih.gov This method involves the oxidation of 2,3-butanediol to diacetyl, which is then derivatized to a compound suitable for electron-capture detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for 2,3-BDO analysis, particularly for samples from fermentation broths. researchgate.netresearchgate.net A common HPLC setup utilizes a specialized column, such as a Bio-Rad Aminex HPX-87H, with a refractive index (RI) detector. researchgate.netfrontiersin.org The mobile phase is typically a dilute acid solution, like 0.01 N H₂SO₄, with a constant flow rate and column temperature. frontiersin.org This method allows for the quantification of 2,3-BDO alongside other metabolites like lactose, lactic acid, and acetic acid. frontiersin.org High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is another variant used for analyzing 2,3-BDO in cell cultures and fermentation broths. sigmaaldrich.com

| Technique | Detector | Column/Stationary Phase | Typical Application |

|---|---|---|---|

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron-Capture Detection (ECD) | HP-INNOWax, HP-chiral 20b | Fermentation broths, biological samples, wine, vinegar |

| High-Performance Liquid Chromatography (HPLC) | Refractive Index (RI), Pulsed Amperometric Detection (PAD) | Bio-Rad Aminex HPX-87H | Fermentation broths, cell cultures |

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in 2,3-butanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a key technique for identifying the different stereoisomers of 2,3-butanediol. researchgate.net The spectra of meso-2,3-BDO and the enantiomeric forms ((2S,3S)-2,3-BDO and (2R,3R)-2,3-BDO) show distinct signals that allow for their differentiation and quantification in a mixture. researchgate.net This is particularly useful for studying the stereospecificity of enzymes involved in 2,3-BDO production. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in the 2,3-BDO molecule. The IR spectrum of 2,3-butanediol shows characteristic absorption bands corresponding to the O-H and C-H stretching vibrations. acs.org Advanced techniques like vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, have been used to study the stereochemistry of 2,3-butanediol in both the mid-IR and near-IR regions. acs.org The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for 2,3-butanediol. nist.gov

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) is a powerful tool for both identifying and quantifying 2,3-butanediol. The mass spectrum of 2,3-butanediol shows a characteristic fragmentation pattern that can be compared to library spectra for confirmation. researchgate.net The NIST Mass Spectra library contains the mass spectrum for authentic 2,3-butanediol. researchgate.net Key fragment ions, such as those at m/z 45, are used for identification. researchgate.net

Advanced Approaches for Isomeric Mixture Analysis

The analysis of the three stereoisomers of 2,3-butanediol—(2R,3R), (2S,3S), and meso—often requires specialized techniques.

A combined approach using enzymes and gas chromatography can be employed for the separation and quantification of these isomers. tandfonline.comoup.comtandfonline.com This method may involve the use of a specific enzyme that, for example, selectively reacts with the (+)-2,3-butanediol isomer, allowing for its quantification by comparing the gas chromatogram before and after the enzymatic reaction. tandfonline.com Chiral GC columns, such as the HP-chiral 20b, are specifically designed to separate stereoisomers, enabling their individual identification and quantification. pnas.org

Simulated moving bed (SMB) chromatography is an advanced technique that has been developed for the high-purity, continuous separation of acetoin from 2,3-butanediol. nih.gov This method required careful consideration of the different adsorption and mass-transfer behaviors of the meso and DL-isomers of 2,3-BDO to achieve high separation efficiency. nih.gov

Sample Preparation and Matrix Effects in Complex Biological or Industrial Samples

The analysis of 2,3-butanediol in complex samples like fermentation broth or biological tissues often requires a sample preparation step to remove interfering substances.

For biological samples, a common procedure involves centrifugation to remove cells, followed by filtration of the supernatant. mdpi.commdpi.com In some cases, a protein precipitation step may be necessary. For instance, a method for analyzing 2,3-butanediol in rat urine and liver homogenate involved quantitative oxidation of the analyte and subsequent extraction. nih.gov The recovery rates from these complex matrices were high, indicating the effectiveness of the sample preparation. nih.gov

Advanced Research Applications and Future Directions for 2,3 Butanediol

Role in Biorefinery Concepts and Bio-based Chemical Manufacturing

2,3-Butanediol (B46004) (2,3-BDO) is a versatile platform chemical with significant potential to replace petroleum-derived products in various industries, including cosmetics, food, pharmaceuticals, and polymers. acs.orgnih.govrcb.res.inacs.org Its production through microbial fermentation from renewable biomass is a cornerstone of modern biorefinery concepts, aiming for a sustainable and carbon-neutral economy. mdpi.comencyclopedia.pub The integration of 2,3-BDO production into biorefineries involves utilizing diverse, often non-food, feedstocks, which helps to mitigate the "food vs. fuel" competition. polyu.edu.hk

Research has focused extensively on the techno-economic feasibility of producing 2,3-BDO from various lignocellulosic and agro-industrial residues. nih.gov Studies have successfully demonstrated its production from materials such as brewer's spent grain (BSG), sugarcane bagasse, wood residues, and oat hulls. acs.orgnih.govnih.gov Valorizing these low-cost, abundant materials not only provides an economical route to 2,3-BDO but also offers a solution for waste management. nih.govacs.org

Techno-economic analyses are crucial for evaluating the commercial viability of these processes. For instance, a study on 2,3-BDO production from BSG projected a production cost of approximately $1.76/kg for a plant processing 100 metric tons of BSG per day with a BDO titer of 100 g/L. acs.orgcranfield.ac.uk Another analysis using sugarcane bagasse estimated the minimum selling price to be as low as $1.86/kg when both hemicellulose and cellulose (B213188) fractions are utilized in a standalone facility. nih.gov These models often incorporate process integration techniques like pinch analysis to enhance energy efficiency, significantly reducing utility consumption and production costs. acs.orgacs.orgcranfield.ac.uk Life Cycle Assessment (LCA) studies further support the environmental benefits, showing that bio-based 2,3-BDO production can have a 36% lower CO2 emission footprint compared to petrochemical routes. acs.orgmdpi.com

Table 1: Techno-Economic Analysis of 2,3-BDO Production from Various Feedstocks

Exploration of Novel Biocatalytic Systems for 2,3-Butanediol Transformations

The biotransformation of 2,3-BDO and its precursors is a key area of research, focusing on the development of efficient biocatalytic systems. nih.gov Whole-cell biocatalysts are often preferred for these transformations due to their robustness and the presence of innate cofactor regeneration systems. nih.govplos.org The interconversion between 2,3-BDO and its precursor acetoin (B143602) is a pivotal reaction catalyzed by 2,3-butanediol dehydrogenase (BDH). plos.orgmdpi.com

Significant efforts have been made to engineer microorganisms for the efficient conversion of 2,3-BDO to acetoin, a valuable flavor compound and platform chemical. plos.org This is often achieved by co-expressing BDH with an NADH oxidase (NOX), which regenerates the required NAD+ cofactor. plos.orgmdpi.commdpi.com For example, an engineered Bacillus subtilis strain co-expressing its native BDH and NOX achieved an acetoin production of 91.8 g/L from 2,3-BDO. plos.org Similarly, engineered Serratia marcescens has been used as a whole-cell biocatalyst to produce 44.9 g/L of acetoin with a productivity of 3.74 g/L·h. mdpi.com

Conversely, the transformation of acetoin to 2,3-BDO is also of great interest. nih.gov This reductive process requires NADH, and systems have been developed that couple BDH with enzymes like formate (B1220265) dehydrogenase (FDH) to regenerate NADH. mdpi.com An engineered S. marcescens strain expressing BDH and FDH produced 27.95 g/L of 2,3-BDO from diacetyl, an acetoin precursor. mdpi.com Beyond microbial systems, researchers have also explored plant tissues and other microorganisms as biocatalysts for converting acetoin to various stereoisomers of 2,3-BDO. nih.gov Furthermore, novel enzymatic biosystems are being designed for complex transformations, such as the conversion of ethanol (B145695) to 2,3-BDO, achieving high titers of up to 124.83 g/L. mdpi.com The catalytic dehydration of 2,3-BDO to produce methyl ethyl ketone (MEK), a valuable solvent and fuel additive, is another important transformation being explored using both biocatalysts and chemical catalysts like zeolites. nih.govacs.orgpurdue.eduresearchgate.net

Table 2: Performance of Selected Biocatalytic Systems for 2,3-BDO and Acetoin Transformation

Integration of 2,3-Butanediol Metabolism into Synthetic Biology Frameworks

Synthetic biology offers powerful tools to engineer microbial cell factories for enhanced 2,3-BDO production. rcb.res.inresearchgate.net A primary strategy involves heterologously expressing the 2,3-BDO biosynthetic pathway in robust industrial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govacs.orgmdpi.com This pathway typically consists of three key enzymes: acetolactate synthase (alsS or budB), acetolactate decarboxylase (alsD or budA), and butanediol (B1596017) dehydrogenase (bdhA or budC). nih.govacs.org

Researchers have constructed synthetic operons containing these genes to ensure coordinated expression and efficient channeling of metabolic flux from pyruvate (B1213749) to 2,3-BDO. nih.gov For example, a synthetic tricistronic operon (alsSDbdhA) from Bacillus subtilis was successfully expressed in both its native host and in E. coli, demonstrating the portability of the pathway. nih.gov In S. cerevisiae, introducing an artificial three-step pathway from pyruvate has enabled 2,3-BDO production. mdpi.com

Further enhancements are achieved by combining pathway introduction with the deletion of competing metabolic pathways. In S. cerevisiae, deleting genes for pyruvate decarboxylase (PDC1, PDC5, PDC6) redirects carbon flux from ethanol production towards the engineered 2,3-BDO pathway. mdpi.com Similarly, in Paenibacillus polymyxa, knocking out alcohol dehydrogenase while overexpressing acetolactate synthase and butanediol dehydrogenase led to a 60% increase in the 2,3-BDO yield. rcb.res.in Synthetic biology also enables the construction of novel pathways, such as producing diols from alternative carbon sources like acetate (B1210297), by overexpressing the entire acetate utilization pathway alongside the 2,3-BDO synthesis genes in E. coli. acs.org These integrated strategies are crucial for developing economically viable processes by improving titer, yield, and productivity. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2,3-Butanediol and its Enzymes

Computational chemistry and molecular modeling are indispensable tools for understanding and engineering the biological production of 2,3-BDO at a molecular level. These methods provide insights into enzyme structure, function, and dynamics, guiding rational protein engineering and process optimization. nih.govchemrxiv.org

Molecular dynamics (MD) simulations have been employed to study the structure-function relationships of 2,3-butanediol dehydrogenase (BDH), a key enzyme in the production pathway. nih.govtandfonline.com Such studies can elucidate the complex relationship between enzyme activity, stability, and dynamics. nih.gov For instance, a computational strategy was used to identify strategic locations for introducing inter-chain disulfide bonds in the BDH from Corynebacterium glutamicum. nih.gov This led to the creation of a mutant (N258C) with a 14.8-fold improvement in half-life and a 7.9-fold increase in catalytic efficiency, successfully overcoming the common trade-off between activity and stability. nih.gov

Computational approaches are also used to explore and characterize new enzymes. Phylogenetics-based identification, combined with structural modeling, has helped find superior BDH enzymes for expression in industrial hosts like Zymomonas mobilis. osti.gov Furthermore, molecular modeling is applied to optimize downstream processing. A recent study developed a large database of solvent-solute interactions and used it to train machine learning models for predicting the best solvents for the liquid-liquid extraction of 2,3-BDO from aqueous fermentation broths. chemrxiv.org Other computational work has focused on understanding the catalytic mechanisms of different BDH stereoisomers (R,R-, meso-, and S,S-BDH) and distinguishing them from related enzymes like diacetyl reductases, which is critical for producing optically pure 2,3-BDO isomers. tandfonline.comresearchgate.netnih.gov

Emerging Research Areas in Sustainable Production and Utilization of 2,3-Butanediol

The future of 2,3-BDO research is geared towards enhancing sustainability across the entire production and application chain. A major focus is the valorization of a wider range of renewable feedstocks, particularly lignocellulosic biomass and industrial wastes, to create a circular bioeconomy. nih.govcranfield.ac.uk This includes developing more robust microbial strains, like the novel Enterococcus faecalis OPS2, which was evolved for high tolerance to xylose, a major component of hemicellulose. polyu.edu.hk This strain achieved a production of 65.3 g/L of 2,3-BDO in a fed-batch fermentation using xylose. polyu.edu.hk

Another critical emerging area is the development of integrated and highly efficient conversion processes. This involves not only optimizing fermentation but also creating advanced downstream separation and purification technologies that are less energy-intensive. repec.org The conversion of 2,3-BDO into high-value derivatives is a key strategy for improving the economic viability of biorefineries. encyclopedia.pubrepec.org Significant research is directed towards producing biofuels, such as bio-jet fuel, from 2,3-BDO. encyclopedia.pubrepec.org The typical route involves dehydration of 2,3-BDO to intermediates like methyl ethyl ketone (MEK) or 1,3-butadiene (B125203), followed by carbon chain extension and hydrogenation to produce C8-C16 alkanes suitable for aviation fuel. encyclopedia.pubrepec.org

The development of advanced biocatalysts through synthetic biology and protein engineering continues to be a frontier. mdpi.com This includes creating cell-free enzymatic systems that can achieve high productivities and yields under controlled conditions, as demonstrated by the four-enzyme system that converts ethanol to 2,3-BDO. mdpi.com Furthermore, acetogenic bacteria like Clostridium autoethanogenum are being explored as novel biocatalysts that can produce 2,3-BDO from waste gas feedstocks (CO or CO2/H2), offering a path to reduce industrial greenhouse gas emissions while producing valuable chemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing 2-Acetylbutane-2,3-diol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves catalytic acetylation of 2,3-butanediol derivatives. Optimization requires monitoring reaction parameters (temperature, solvent, catalyst loading) via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, stereochemical control in diol derivatives can be achieved using chiral catalysts or enzymes, as seen in microbial production systems for (R,R)-2,3-butanediol . Purity assessment should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How can researchers distinguish between stereoisomers of this compound, and what analytical techniques are most effective?

- Methodology : Chiral chromatography (e.g., chiral GC or HPLC) paired with polarimetry is essential for separating enantiomers. For diastereomers, NMR spectroscopy can resolve differences in chemical shifts caused by stereochemical environments . Meso forms (e.g., (2R,3S)-butane-2,3-diol) may require X-ray crystallography or differential scanning calorimetry (DSC) to confirm solid-state configurations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Based on toxicological analogs like 1,4-Dimercaptobutane-2,3-diol, use Quantitative Structure-Activity Relationship (QSAR) models to predict acute toxicity (e.g., rat oral LD ~400 mg/kg). Implement protective gear (gloves, goggles) and ventilation systems to mitigate respiratory irritation risks. Toxicity data gaps should be addressed via in vitro assays (e.g., Ames test for mutagenicity) .

Advanced Research Questions